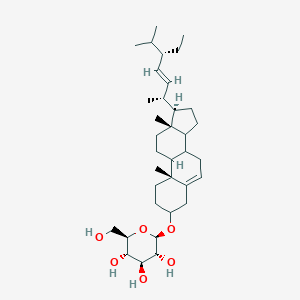

Stigmasterol Glucoside

Description

Stigmasterol glucoside has been reported in Inula anatolica, Rhinacanthus nasutus, and other organisms with data available.

toxic component of Cycas circinalis seeds possibly etiologic in Guamanian ALS-parkinsonism-dementia complex; structure in first source

Structure

3D Structure

Properties

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[[(3S,8S,9S,10R,13R,14S,17R)-17-[(E,2R,5S)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H58O6/c1-7-22(20(2)3)9-8-21(4)26-12-13-27-25-11-10-23-18-24(14-16-34(23,5)28(25)15-17-35(26,27)6)40-33-32(39)31(38)30(37)29(19-36)41-33/h8-10,20-22,24-33,36-39H,7,11-19H2,1-6H3/b9-8+/t21-,22-,24+,25+,26-,27+,28+,29-,30-,31+,32-,33-,34+,35-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWDLOXMZIGUBKM-AUGXRQBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C=CC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC5C(C(C(C(O5)CO)O)O)O)C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](/C=C/[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H58O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601289039 | |

| Record name | Stigmasterol 3-O-β-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601289039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

574.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Stigmasteryl glucoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034419 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

19716-26-8 | |

| Record name | Stigmasterol 3-O-β-D-glucopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19716-26-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Stigmasterol 3-O-β-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601289039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Stigmasteryl glucoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034419 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

299 °C | |

| Record name | Stigmasteryl glucoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034419 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

What are the biological activities of stigmasterol glucoside?

An In-depth Technical Guide on the Biological Activities of Stigmasterol Glucoside

Introduction

This compound is a naturally occurring phytosterol glycoside, a class of compounds found widely in plants such as soybeans, rapeseed, and sunflower.[1] It is formed by the attachment of a glucose molecule to the C3 hydroxyl group of stigmasterol via a β-glycosidic bond.[1] While much of the research has focused on its aglycone, stigmasterol, this compound itself has demonstrated a range of biological activities, including anti-inflammatory, antioxidant, anti-tumor, and 5α-reductase inhibitory effects.[1][2] This document provides a comprehensive overview of the known biological activities of this compound, presenting quantitative data, detailing experimental protocols, and illustrating key molecular pathways for researchers, scientists, and drug development professionals.

Summary of Biological Activities

This compound and its aglycone, stigmasterol, exhibit a wide spectrum of pharmacological properties. These activities are attributed to the sterol moiety, which is known for its health benefits, including cholesterol-lowering effects and potential anticancer properties.[1] Key reported activities include:

-

Anticancer/Cytotoxic Activity: this compound has shown cytotoxic effects against various cancer cell lines, often in combination with other compounds.[2][3] The anticancer effects of the aglycone, stigmasterol, are suggested to be mediated through the induction of apoptosis and autophagy.[1][4]

-

5α-Reductase Inhibition: The compound is a known inhibitor of 5α-reductase, an enzyme implicated in conditions such as benign prostatic hyperplasia (BPH).[2]

-

Anti-inflammatory and Immunomodulatory Effects: The compound has been reported to possess anti-inflammatory properties.[1] Studies on stigmasterol show it can inhibit the production of pro-inflammatory cytokines by modulating key signaling pathways like NF-κB.[1][4][5]

-

Antioxidant Activity: this compound has been found to have strong antioxidant activity, attributed to its ability to scavenge free radicals and inhibit lipid peroxidation.[1][6]

-

Hypolipidemic Activity: In silico studies suggest that this compound may act as a hypolipidemic agent by interacting with HMG-CoA reductase, a key enzyme in cholesterol biosynthesis.[1][6]

-

Antidiabetic Activity: While direct studies on the glucoside are limited, its aglycone, stigmasterol, has demonstrated significant antidiabetic potential by inhibiting carbohydrate-digesting enzymes and enhancing glucose transporter (GLUT4) expression and translocation.[7][8][9][10]

Quantitative Data on Biological Activities

The following tables summarize the key quantitative data associated with the biological activities of this compound and its aglycone, stigmasterol.

Table 1: Enzyme Inhibition and Cytotoxicity of this compound

| Biological Activity | Target/Cell Line | Metric | Value | Reference |

| 5α-Reductase Inhibition | Rat Liver 5α-reductase | IC₅₀ | 27.2 µM | [2] |

| Cytotoxicity | HeLa (Cervical Cancer) | IC₅₀ | 37.0 µg/mL | [2] |

| Cytotoxicity | MCF-7 (Breast Cancer) | IC₅₀ | 137.07 µg/mL | [2] |

| Hypolipidemic (in silico) | HMG-CoA Reductase | Binding Affinity | -8.5 kcal/mol | [1] |

Note: Cytotoxicity data is for a combination of this compound and Daucosterol.

Table 2: Antidiabetic Activity of Stigmasterol (Aglycone)

| Biological Activity | Target Enzyme/Model | Metric | Value | Reference |

| α-Glucosidase Inhibition | In vitro assay | IC₅₀ | 89.98 µg/mL | [11][12] |

| α-Amylase Inhibition | In vitro assay | IC₅₀ | 10.29 ± 0.76 µg/mL | [10] |

| Glucose Uptake | L6 Myotubes | Fold Increase (GLUT4 Translocation) | 1.44-fold | [9] |

| Antihyperglycemic | STZ-induced Diabetic Rats | FBG Reduction (at 28 days) | From ~376 mg/dL to 137.73 mg/dL | [11][12] |

Key Signaling Pathways

The biological effects of stigmasterol and its glucoside are mediated through the modulation of several critical intracellular signaling pathways.

Anticancer Pathways

Stigmasterol has been shown to inhibit cancer cell proliferation and induce apoptosis by targeting the PI3K/Akt/mTOR pathway . This pathway is crucial for cell growth, survival, and proliferation. Stigmasterol treatment downregulates the phosphorylation of both Akt and mTOR, leading to the inhibition of downstream signaling, which in turn induces apoptosis and protective autophagy in cancer cells.[4][8][13]

Anti-inflammatory Pathway

The anti-inflammatory effects of stigmasterol are largely attributed to its ability to inhibit the NF-κB (Nuclear Factor kappa B) signaling pathway .[4] In response to inflammatory stimuli, the IKK complex phosphorylates the inhibitory protein IκBα, leading to its degradation. This frees NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes (e.g., TNF-α, IL-6, IL-1β). Stigmasterol can inhibit this process, thereby reducing the production of these inflammatory mediators.[4][5]

Experimental Protocols

This section details the methodologies for key experiments cited in the literature.

In Silico Molecular Docking for Hypolipidemic Activity

This protocol describes the computational method used to predict the binding affinity of this compound to HMG-CoA reductase.[1][6]

-

Ligand and Protein Preparation:

-

The 3D structure of this compound (the ligand) is obtained from the PubChem database.[1][6]

-

The crystal structure of the target protein, HMG-CoA reductase (PDB ID: 1HW9), is downloaded from the Protein Data Bank (PDB).[1]

-

The protein structure is prepared by removing all non-essential molecules, such as water, co-factors, and any co-crystallized ligands.[1][6]

-

-

Active Site Identification:

-

Molecular Docking Simulation:

-

A molecular docking program, such as PyRx, is used to perform the docking simulation.[1][6]

-

The software systematically places the ligand in the identified active site of the protein, exploring various conformations and orientations.

-

It calculates the binding affinity (typically in kcal/mol) for the most stable protein-ligand complex, which predicts the strength of the interaction. A more negative value indicates a stronger binding affinity.[1]

-

In Vivo Antidiabetic Activity Assay (Stigmasterol)

This protocol outlines the animal study used to evaluate the antihyperglycemic effect of stigmasterol.[12][14][15]

-

Animal Model:

-

Adult Wistar albino rats are used for the study.

-

Diabetes is induced via a single intraperitoneal injection of streptozotocin (STZ). Hyperglycemia is confirmed by measuring fasting blood glucose (FBG) levels.

-

-

Grouping and Administration:

-

Animals are divided into several groups:

-

Group 1: Normal Control (non-diabetic, receives vehicle).

-

Group 2: Diabetic Control (diabetic, receives vehicle).

-

Group 3: Standard Drug (diabetic, receives a standard drug like glibenclamide or metformin).

-

Group 4 & 5: Test Groups (diabetic, receive different doses of stigmasterol, e.g., 5 mg/kg and 10 mg/kg body weight).

-

-

The respective treatments are administered orally once daily for a period of 21 or 28 days.[12][14]

-

-

Data Collection and Analysis:

-

Fasting blood glucose levels are monitored at regular intervals throughout the study.

-

At the end of the study, blood samples are collected to measure biochemical parameters such as serum urea and creatinine.[12][15]

-

The data from the test groups are compared with the diabetic control and standard drug groups to evaluate the antidiabetic efficacy of stigmasterol.

-

Antioxidant Activity (DPPH Radical Scavenging Assay)

This in vitro assay measures the ability of a compound to act as a free radical scavenger.[14]

-

Preparation:

-

A solution of 1,1-diphenyl-2-picrylhydrazyl (DPPH) in a suitable solvent (e.g., methanol) is prepared. DPPH is a stable free radical with a deep violet color.

-

Various concentrations of stigmasterol are prepared.

-

-

Reaction:

-

The stigmasterol solutions are mixed with the DPPH solution.

-

The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

-

-

Measurement:

-

When DPPH accepts an electron or hydrogen radical from an antioxidant, it is reduced to diphenylpicrylhydrazine, and the violet color fades.

-

The change in color is measured by reading the absorbance at a specific wavelength (e.g., 517 nm) using a spectrophotometer.

-

The percentage of DPPH radical scavenging activity is calculated by comparing the absorbance of the test samples with that of a control (DPPH solution without the sample). Ascorbic acid is often used as a positive control.[12]

-

Conclusion

This compound is a bioactive phytosterol with a range of promising pharmacological activities. Quantitative data confirms its potential as a 5α-reductase inhibitor and a cytotoxic agent.[2] Furthermore, extensive research on its aglycone, stigmasterol, provides strong evidence for its anti-inflammatory, anticancer, and antidiabetic effects, which are mediated through the modulation of key cellular signaling pathways such as NF-κB and Akt/mTOR.[4][8] The detailed experimental protocols provide a foundation for further investigation and validation of these activities. While more clinical research is needed, particularly for the glucoside form, the existing data positions this compound as a valuable lead compound for the development of novel therapeutics for a variety of diseases.

References

- 1. researchtrend.net [researchtrend.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | TargetMol [targetmol.com]

- 4. mdpi.com [mdpi.com]

- 5. caringsunshine.com [caringsunshine.com]

- 6. researchgate.net [researchgate.net]

- 7. expert.taylors.edu.my [expert.taylors.edu.my]

- 8. Health Benefits and Pharmacological Properties of Stigmasterol - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anti-diabetic activity of stigmasterol from soybean oil by targeting the GLUT4 glucose transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 10. spandidos-publications.com [spandidos-publications.com]

- 11. Frontiers | Anti-diabetic Potential of a Stigmasterol From the Seaweed Gelidium spinosum and Its Application in the Formulation of Nanoemulsion Conjugate for the Development of Functional Biscuits [frontiersin.org]

- 12. Anti-diabetic Potential of a Stigmasterol From the Seaweed Gelidium spinosum and Its Application in the Formulation of Nanoemulsion Conjugate for the Development of Functional Biscuits - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Antidiabetic and antioxidant effects of stigmasterol from Acalypha indica. [wisdomlib.org]

- 15. frontiersin.org [frontiersin.org]

Stigmasterol Glucoside: A Core Component in Plant Defense Mechanisms

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Phytosterols are essential structural and regulatory molecules in plants, analogous to cholesterol in animal cells. Among the diverse array of plant sterols, stigmasterol and its conjugated forms, particularly stigmasterol glucoside, have emerged as significant players in orchestrating plant responses to environmental challenges. Stigmasterol is a "stress sterol" that accumulates in plants in response to a wide range of biotic and abiotic pressures[1]. Its glucosylated form, this compound, is not merely an inert conjugate but an active molecule implicated in direct and indirect defense mechanisms. This technical guide provides a comprehensive overview of the biosynthesis, signaling roles, and functional importance of this compound in plant defense, supported by quantitative data, experimental methodologies, and detailed pathway visualizations.

Biosynthesis of Stigmasterol and this compound

The synthesis of stigmasterol and its glucoside is an intricate process originating from the mevalonate (MVA) pathway in the cytoplasm[2]. This pathway supplies the fundamental isoprene units for all sterols and triterpenoids[1].

-

Isoprenoid Precursor Synthesis: The pathway begins with the conversion of acetate to squalene via the MVA pathway[1].

-

Cyclization: Squalene is oxidized to 2,3-oxidosqualene, which is then cyclized by cycloartenol synthase to form cycloartenol, the first cyclic precursor in phytosterol synthesis[3][4].

-

Conversion to β-Sitosterol: Cycloartenol undergoes a series of enzymatic modifications, including methylation steps catalyzed by sterol methyltransferases (SMT1 and SMT2/3), to produce various sterol intermediates. Ultimately, these steps lead to the production of β-sitosterol, the direct precursor to stigmasterol[2][5].

-

Formation of Stigmasterol: The key and final step in stigmasterol biosynthesis is the desaturation of β-sitosterol at the C-22 position of the side chain. This reaction is catalyzed by a specific C22-sterol desaturase, a cytochrome P450 enzyme known as CYP710A[1][5]. The activity of this enzyme is a critical regulatory point and is often upregulated in response to stress signals[1][6].

-

Glucosylation: Free stigmasterol can be conjugated to form steryl glucosides. The formation of this compound is catalyzed by UDP-glucose: sterol glucosyltransferase (SGT), which transfers a glucose moiety from UDP-glucose to the 3-β-hydroxyl group of the stigmasterol molecule[3]. This conversion allows the plant to modulate the levels of free, biologically active stigmasterol[7].

Role and Signaling in Plant Defense

Stigmasterol and its glucoside are integral to plant defense, acting both as structural modifiers of cell membranes and as signaling molecules that trigger downstream defense responses. Their production is often induced by pathogen attack, herbivory, and various elicitor molecules[3][4].

Membrane Integrity and Fluidity

Phytosterols, including stigmasterol, are crucial components of the plasma membrane and lipid rafts, which are microdomains involved in signal transduction[1]. The ratio of stigmasterol to β-sitosterol can alter membrane fluidity and permeability. An increase in stigmasterol content can enhance membrane rigidity, which is a potential mechanism to reduce nutrient leakage into the apoplast, thereby limiting the growth of apoplastic bacterial pathogens[1].

Elicitor-Induced Accumulation

Plants respond to pathogen-associated molecular patterns (PAMPs) and other elicitors by activating a cascade of defense responses. The conversion of β-sitosterol to stigmasterol is triggered by elicitors such as flagellin 22 (flg22), lipopolysaccharides (LPS), and reactive oxygen species (ROS)[1]. This indicates that stigmasterol synthesis is a significant component of pattern-triggered immunity (PTI).

Interaction with Defense Hormone Pathways

Stigmasterol metabolism is closely interconnected with the signaling pathways of major defense hormones, including salicylic acid (SA) and jasmonic acid (JA).

-

Salicylic Acid (SA): The SA pathway is central to defense against biotrophic and hemibiotrophic pathogens. Upon challenge with Pseudomonas syringae, the amount of stigmasterol induced in Arabidopsis leaves is quantitatively similar to the increase in total salicylic acid, suggesting a coordinated response[1]. The content of stigmasterol in wheat has been shown to increase following treatment with SA[1].

-

Jasmonic Acid (JA): The JA pathway is critical for defense against necrotrophic pathogens and insect herbivores. Methyl jasmonate (MeJA) is a known elicitor of stigmasterol biosynthesis[3][4]. This induction suggests a role for stigmasterol and its glucosides in JA-mediated defense responses.

Quantitative Data on Elicitor-Induced Stigmasterol Production

The elicitation of specialized metabolites is a key strategy in plant defense. Studies have quantified the increase in stigmasterol content in response to specific elicitors, demonstrating a direct link between defense signaling and sterol metabolism.

| Elicitor | Plant System | Concentration | Stigmasterol Content (mg/g DW) | Reference |

| Control (MS Medium) | Bacopa floribunda (in vitro) | - | ~0.65 (estimated from graph) | [8] |

| Methyl Jasmonate (MJ) | Bacopa floribunda (in vitro) | 80 µM | 1.51 ± 0.10 | [8] |

| Salicylic Acid (SA) | Bacopa floribunda (in vitro) | 100 µM | 0.72 (minimum observed) | [8] |

Table 1: Quantitative analysis of stigmasterol content in Bacopa floribunda biomass following treatment with defense-related elicitors. Data extracted from[8].

Specific Roles in Plant Defense

Resistance to Pathogens

Stigmasterol and its derivatives have demonstrated antibacterial and antifungal properties[1][9]. Overexpression of an Arabidopsis stigmasterol biosynthesis gene, CYP710A1, resulted in enhanced resistance to bacterial pathogens[3]. The modulation of membrane properties is a likely mechanism, but direct antimicrobial activity may also play a role. This compound has shown inhibitory properties against both Gram-positive and Gram-negative bacteria[10].

Resistance to Herbivores

This compound can act as a direct defense compound against insect herbivores. In resistant cultivars of Musa (banana), stigmasterol-3-O-glucoside was identified as one of the key larvicidal molecules providing resistance against the banana pseudo-stem weevil, Odoiporus longicollis[11]. The mechanism of action involves endocrine disruption; the glucoside causes an accumulation of 20-hydroxy ecdysone in the hemolymph of the larvae, which fatally prevents pupation[11]. This demonstrates a sophisticated chemical defense strategy where a sterol conjugate acts as a potent insect growth regulator.

Experimental Protocols for this compound Analysis

The analysis of stigmasterol and its glucosides from plant tissues involves extraction, separation, identification, and quantification.

Extraction

-

Objective: To extract sterols and their glucosides from plant tissue.

-

Protocol:

-

Harvest and freeze-dry plant material (e.g., leaves, roots) to obtain a dry weight (DW).

-

Grind the dried tissue into a fine powder.

-

Perform a solvent extraction, typically using a chloroform:methanol mixture (e.g., 2:1 v/v) or another suitable organic solvent system.

-

Homogenize or sonicate the sample to ensure efficient extraction.

-

Centrifuge the mixture and collect the supernatant containing the lipid extract.

-

Evaporate the solvent under a stream of nitrogen or using a rotary evaporator to obtain the crude extract.

-

Separation and Quantification by HPLC

-

Objective: To separate, identify, and quantify this compound from the crude extract.

-

Protocol:

-

Sample Preparation: Re-dissolve the crude extract in a suitable solvent (e.g., methanol or isopropanol). Filter the sample through a 0.22 µm syringe filter before injection.

-

HPLC System: Use a High-Performance Liquid Chromatography (HPLC) system equipped with a suitable column (e.g., C18 reverse-phase column) and a detector (e.g., UV-Vis or Diode Array Detector (DAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometer (MS)).

-

Mobile Phase: Employ a gradient or isocratic elution using a mobile phase appropriate for lipid separation, such as a mixture of acetonitrile, methanol, and water.

-

Detection: Monitor the elution at a specific wavelength (e.g., 210 nm for UV detection)[8].

-

Identification: Identify the peak corresponding to this compound by comparing its retention time with that of a purified analytical standard. Confirmation can be achieved by spiking the sample with the standard or by using mass spectrometry.

-

Quantification: Create a standard curve using known concentrations of the this compound standard. Calculate the concentration in the sample by integrating the peak area and comparing it to the standard curve. Express the final amount as mg per gram of dry weight (mg/g DW)[8].

-

Conclusion and Future Perspectives

This compound is a multifaceted molecule that plays a pivotal role in plant defense. It functions at multiple levels: as a structural component that reinforces cellular membranes, as a key signaling molecule that interacts with major defense hormone pathways, and as a direct chemical weapon against herbivores. The inducibility of its synthesis by various biotic and abiotic cues underscores its importance as a "stress sterol" conjugate.

For researchers in plant science and drug development, understanding the regulatory network governing this compound metabolism offers promising avenues for engineering enhanced crop resilience. Furthermore, the potent biological activities of these compounds, such as the endocrine-disrupting effects on insects, present opportunities for the development of novel, bio-based pesticides. Future research should focus on identifying the specific receptors and downstream signaling components that perceive sterol signals, further elucidating the intricate mechanisms by which these molecules orchestrate plant immunity.

References

- 1. Stigmasterol: An Enigmatic Plant Stress Sterol with Versatile Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 3. Frontiers | Why Do Plants Convert Sitosterol to Stigmasterol? [frontiersin.org]

- 4. Why Do Plants Convert Sitosterol to Stigmasterol? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Stigmasterol: An Enigmatic Plant Stress Sterol with Versatile Functions | MDPI [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Micropropagation and elicited production of triterpenoid saponin glycosides and stigmasterol via precursor and elicitor feeding in Bacopa floribunda (R.Br.) Wettst.—A potential nootropic herb [frontiersin.org]

- 9. mdpi.com [mdpi.com]

- 10. This compound | 19716-26-8 | MS44387 | Biosynth [biosynth.com]

- 11. researchgate.net [researchgate.net]

Pharmacological Properties of Stigmasterol Glucoside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stigmasterol glucoside is a naturally occurring phytosterol glycoside found in a variety of plant sources. It is formed by the attachment of a glucose molecule to the stigmasterol backbone.[1] While extensive research has been conducted on its aglycone, stigmasterol, emerging evidence suggests that this compound itself possesses a range of pharmacological properties with therapeutic potential. This technical guide provides a comprehensive overview of the known pharmacological activities of this compound, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Core Pharmacological Activities

This compound has demonstrated a spectrum of biological activities, including anti-inflammatory, antioxidant, anticancer, and hypolipidemic effects. The following sections delve into the specifics of these properties.

Anti-Inflammatory and Immunomodulatory Properties

This compound has been reported to exhibit anti-inflammatory effects.[2] Studies suggest that like its aglycone, it may modulate key inflammatory pathways. Stigmasterol, for instance, has been shown to inhibit the NF-κB signaling pathway, a critical regulator of the inflammatory response.[1][3] This inhibition leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[1]

Quantitative Data: Anti-Inflammatory Activity

| Parameter | Model | Concentration/Dose | Observed Effect | Reference |

| 5α-reductase inhibition | In vitro | IC50: 27.2 µM | Inhibition of 5α-reductase, an enzyme linked to inflammatory conditions. | [4] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

A common in vivo assay to evaluate anti-inflammatory activity is the carrageenan-induced paw edema model.

-

Animal Model: Wistar or Sprague-Dawley rats are typically used.

-

Acclimatization: Animals are acclimatized to laboratory conditions for at least one week prior to the experiment.

-

Grouping: Animals are divided into several groups: a control group (vehicle), a positive control group (e.g., indomethacin), and treatment groups receiving different doses of this compound.[5]

-

Administration: this compound, dissolved in a suitable vehicle, is administered orally or intraperitoneally.

-

Induction of Edema: One hour after treatment, a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat to induce localized inflammation and edema.[6][7][8]

-

Measurement of Paw Volume: Paw volume is measured using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection.[8]

-

Calculation of Inhibition: The percentage of inhibition of edema is calculated for each group relative to the control group.[6]

Signaling Pathway: Hypothesized Anti-Inflammatory Mechanism

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

Anticancer Properties

This compound has been investigated for its potential anticancer activities. In combination with daucosterol, it has demonstrated cytotoxicity against specific cancer cell lines.[4] The anticancer effects of the aglycone, stigmasterol, are more extensively documented and are often attributed to the induction of apoptosis and cell cycle arrest through the modulation of signaling pathways like PI3K/Akt.[3]

Quantitative Data: Anticancer Activity

| Cell Line | Compound Combination | IC50 Value | Reference |

| HeLa (Cervical Cancer) | This compound + Daucosterol | 37.0 µg/mL | [4] |

| MCF-7 (Breast Cancer) | This compound + Daucosterol | 137.07 µg/mL | [4] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

-

Cell Culture: Cancer cell lines (e.g., HeLa, MCF-7) are cultured in appropriate media and conditions.

-

Seeding: Cells are seeded into 96-well plates at a specific density and allowed to attach overnight.

-

Treatment: Cells are treated with various concentrations of this compound for a defined period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution, and the plates are incubated for 3-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (usually around 570 nm).

-

Calculation of Viability: Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value (the concentration that inhibits 50% of cell growth) is calculated.

Signaling Pathway: Potential Anticancer Mechanism

Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by this compound.

Antioxidant Properties

This compound has been shown to possess antioxidant activity by scavenging free radicals.[2][9] This property is crucial in mitigating oxidative stress, which is implicated in the pathogenesis of numerous diseases.

Quantitative Data: Antioxidant Activity

| Assay | IC50 Value | Reference |

| DPPH Radical Scavenging | 14.541 ± 0.225 µg/mL | [9] |

Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method for evaluating the antioxidant capacity of a compound.[10][11]

-

Preparation of DPPH Solution: A stock solution of DPPH in methanol is prepared.

-

Sample Preparation: Different concentrations of this compound are prepared in a suitable solvent.

-

Reaction: The sample solutions are mixed with the DPPH solution and incubated in the dark at room temperature for a specific period (e.g., 30 minutes).

-

Absorbance Measurement: The absorbance of the reaction mixture is measured at a wavelength of approximately 517 nm using a spectrophotometer. The decrease in absorbance indicates the scavenging of DPPH radicals.

-

Calculation of Scavenging Activity: The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration required to scavenge 50% of the DPPH radicals) is determined.

Workflow: Antioxidant Activity Screening

Caption: General workflow for in vitro antioxidant assays like DPPH or ABTS.

Hypolipidemic Properties

In silico studies have suggested that this compound may have hypolipidemic activity.[12][13] Molecular docking analyses indicate a strong binding affinity of this compound to HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.[12][13] This suggests a potential mechanism for cholesterol-lowering effects similar to that of statins.

Quantitative Data: In Silico Hypolipidemic Activity

| Target Protein | Ligand | Binding Affinity (kcal/mol) | Reference |

| HMG-CoA Reductase (1HW9) | This compound | -8.5 | [1] |

| HMG-CoA Reductase (1HW9) | Atorvastatin (Reference) | -7.8 | [1] |

Experimental Protocol: Isolation of this compound

A general protocol for the isolation of this compound from plant material is as follows:

-

Plant Material Collection and Preparation: The plant material is collected, dried, and powdered.[12][14][15]

-

Extraction: The powdered material is extracted with a suitable solvent, such as methanol, using methods like maceration or Soxhlet extraction.[14][15]

-

Fractionation: The crude extract is then subjected to solvent-solvent partitioning with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, n-butanol) to separate compounds based on their polarity.[12]

-

Chromatography: The fraction containing this compound (often the chloroform or ethyl acetate fraction) is further purified using column chromatography over silica gel.[12][15]

-

Further Purification: Fractions from column chromatography are monitored by Thin Layer Chromatography (TLC). Fractions containing the compound of interest are pooled and may be further purified by techniques like preparative TLC or gel filtration chromatography.[14]

-

Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic techniques such as NMR (1H, 13C), IR, and Mass Spectrometry.[14][15]

Conclusion and Future Directions

This compound is a promising bioactive compound with a range of pharmacological properties that warrant further investigation. While in silico and some in vitro data are available, there is a clear need for more comprehensive in vivo studies to validate these findings and to elucidate the precise mechanisms of action. Future research should focus on:

-

Conducting robust preclinical studies to evaluate the efficacy and safety of this compound in various disease models.

-

Elucidating the specific signaling pathways modulated by this compound, distinguishing its effects from its aglycone, stigmasterol.

-

Investigating the pharmacokinetics and bioavailability of this compound to better understand its absorption, distribution, metabolism, and excretion.

A deeper understanding of these aspects will be crucial for the potential development of this compound as a novel therapeutic agent for a variety of human diseases.

References

- 1. Research Progress on the Therapeutic Mechanisms of Stigmasterol for Multiple Diseases [mdpi.com]

- 2. researchtrend.net [researchtrend.net]

- 3. Health Benefits and Pharmacological Properties of Stigmasterol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Inhibition of Carrageenan-Induced Acute Inflammation in Mice by the Microgramma vacciniifolia Frond Lectin (MvFL) [mdpi.com]

- 6. In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scielo.br [scielo.br]

- 8. In vitro and in vivo evaluation of anti-inflammatory activities of ethanol extract from Lom-Am-Ma-Pruek remedy for pain relief - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. rjpbcs.com [rjpbcs.com]

- 11. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ijpab.com [ijpab.com]

- 13. researchgate.net [researchgate.net]

- 14. ftstjournal.com [ftstjournal.com]

- 15. jocpr.com [jocpr.com]

An In-depth Technical Guide on the Anti-inflammatory Properties of Stigmasterol and its Glucoside

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a crucial component of the innate immune system, chronic inflammation is implicated in the pathogenesis of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Stigmasterol, a widely distributed phytosterol, has garnered significant scientific interest for its potent anti-inflammatory properties. This technical guide provides a comprehensive overview of the current understanding of the anti-inflammatory effects of stigmasterol and its glycosidic form, stigmasterol glucoside. The document is intended to serve as a resource for researchers and professionals in drug discovery and development, summarizing key findings, detailing experimental methodologies, and elucidating the underlying molecular mechanisms.

While extensive research has focused on the aglycone form, stigmasterol, data on the anti-inflammatory activity of this compound remains limited. This guide will primarily detail the well-documented effects of stigmasterol and extrapolate potential implications for its glycoside, highlighting the critical need for further investigation into this specific compound.

Core Anti-inflammatory Mechanisms of Stigmasterol

Stigmasterol exerts its anti-inflammatory effects through the modulation of several key signaling pathways and the inhibition of pro-inflammatory mediators. The primary mechanisms of action involve the suppression of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, and interference with Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) signaling.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, regulating the expression of numerous pro-inflammatory genes. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by inflammatory signals, IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of target genes.

Stigmasterol has been shown to inhibit NF-κB activation through the following mechanisms:

-

Inhibition of IκBα Phosphorylation and Degradation: Stigmasterol treatment has been observed to prevent the phosphorylation and subsequent degradation of IκBα, thereby retaining NF-κB in the cytoplasm.

-

Suppression of NF-κB p65 Subunit Phosphorylation: Stigmasterol can also inhibit the phosphorylation of the p65 subunit of NF-κB, which is crucial for its transcriptional activity.[1]

By inhibiting the NF-κB pathway, stigmasterol effectively downregulates the expression of a cascade of pro-inflammatory molecules.

References

Stigmasterol Glucoside: A Core Modulator of Plant Cell Membrane Function and Integrity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Stigmasterol glucoside, a prominent phytosteryl glucoside in the plant kingdom, plays a multifaceted and critical role in the functionality of plant cell membranes. This document provides a comprehensive technical overview of its functions, moving beyond the well-documented role of its aglycone, stigmasterol. We delve into its structural impact on membrane biophysics, its integral function as a potential primer in cellulose biosynthesis, and its dynamic involvement in stress response signaling pathways. This guide synthesizes current research to present quantitative data on membrane effects, detailed experimental protocols for its study, and visual diagrams of key biochemical processes, offering a critical resource for professionals in plant science and drug development.

Introduction to Steryl Glucosides

Plants synthesize a diverse array of sterols, with stigmasterol, β-sitosterol, and campesterol being among the most abundant. These molecules are not merely structural components but are active participants in cellular processes.[1][2] Free sterols can be conjugated to other molecules, forming steryl esters (SEs), steryl glucosides (SGs), and acylated steryl glucosides (ASGs).[3][4]

This compound belongs to the SG family, where a glucose moiety is attached to the 3-β-hydroxyl group of the stigmasterol backbone. This glycosylation dramatically alters the molecule's physicochemical properties, adding a bulky, hydrophilic head group to the otherwise hydrophobic sterol.[5][6] This structural change is fundamental to its distinct functions within the plasma membrane, influencing everything from membrane stability and signaling to the synthesis of the cell wall.[5][7] Understanding the specific roles of this compound is crucial for developing novel herbicides, engineering stress-tolerant crops, and identifying new plant-derived bioactive compounds.

Role in Membrane Structure and Dynamics

The addition of a sugar moiety significantly impacts how the sterol interacts with phospholipids and sphingolipids within the membrane bilayer.

Modulation of Membrane Fluidity and Permeability

Like free sterols, SGs intercalate into the phospholipid bilayer. However, the large glucose headgroup modifies the packing of surrounding lipids. This influences the membrane's physical state, affecting its fluidity, permeability, and phase behavior.[5][8] While free stigmasterol generally increases membrane fluidity and permeability compared to more planar sterols like cholesterol, its glycosylated form, along with other SGs, contributes to the formation of more ordered membrane domains.[3][9] The regulation of membrane fluidity is a critical adaptation mechanism for plants, allowing them to maintain cellular function across a range of environmental temperatures and stress conditions.[2][10]

Organization of Lipid Rafts

Plant plasma membranes are not homogenous; they contain specialized microdomains known as lipid rafts. These domains are enriched in sterols and sphingolipids and serve as platforms for organizing signaling proteins and regulating membrane trafficking.[2][3] Steryl glucosides and their acylated derivatives are major components of these rafts, in some cases constituting up to 30% of the lipids in detergent-resistant membrane fractions.[11] By promoting the formation of these liquid-ordered phases, this compound helps compartmentalize the membrane, facilitating the efficient assembly and function of protein complexes involved in signaling and transport.[3][10]

Pivotal Function in Cellulose Biosynthesis

One of the most significant proposed functions for steryl glucosides is their role in initiating the synthesis of cellulose, the primary structural component of the plant cell wall.

The Steryl Glucoside Primer Hypothesis

Compelling evidence demonstrates that sitosterol-β-glucoside (SG) can act as a primer for glucan chain polymerization by the Cellulose Synthase (CesA) complex.[12][13] The model posits that a CesA glucosyltransferase uses SG as an acceptor for the first glucose monomer from UDP-glucose, forming a sitosterol-cellodextrin (SCD) on the cytoplasmic face of the plasma membrane.[12][14][15] This SCD is then thought to be flipped to the apoplastic side, where the growing glucan chain is elongated. An endoglucanase, potentially the KORRIGAN (Kor) protein, may then cleave the sterol anchor from the chain, allowing it to be recycled.[12][16] While most foundational research has focused on sitosterol-β-glucoside due to its high abundance, the structural similarity among major plant SGs suggests that this compound likely participates in a similar or complementary priming mechanism. However, some recent studies also suggest a potential negative regulatory role for SGs in cellulose synthesis in certain species, indicating a complex, context-dependent function.[17]

Involvement in Plant Stress Response

Free stigmasterol is well-established as a "stress sterol," with its levels fluctuating significantly in response to environmental challenges.[3][18] The conversion of free stigmasterol to this compound is a key mechanism for regulating the pool of active stress-signaling sterols in the membrane.

Glucosylation as a Regulatory Hub

Abiotic stresses like salinity, drought, and extreme temperatures, as well as biotic threats from pathogens, trigger signaling cascades that alter membrane composition.[3][18] These signals, which include fluxes in calcium ions (Ca²⁺) and reactive oxygen species (ROS), can stimulate the biosynthesis of stigmasterol.[3][10] The subsequent glucosylation of this stigmasterol, catalyzed by sterol glycosyltransferases, modulates membrane properties and sequesters the free sterol.[3][7] This dynamic interplay between the free and glucosylated forms allows the plant to fine-tune its membrane environment, activating defense pathways and maintaining homeostasis under adverse conditions.

Quantitative Data Presentation

Direct quantitative data correlating this compound concentration with specific biophysical parameters is sparse. However, studies on model membranes containing mixtures of phytosterols and their glucosides provide valuable insights.

| Parameter | Observation | Sterol(s) / Conjugate(s) Involved | Reference |

| Membrane Ordering | Conjugated sterols (SGs and ASGs) show a striking ability to order model membranes, both alone and in synergy with free sterols. | Mixed Phytosterols, SGs, ASGs | [9] |

| Lipid Raft Composition | SGs and ASGs can constitute up to ~30% of the total lipids in detergent-resistant membrane (DRM) fractions. | Mixed SGs and ASGs | [11] |

| Biosynthesis pH Optimum | The enzymatic glucosylation of sterols shows a pH optimum of 8.0 to 9.0. | Sitosterol, Stigmasterol | [19][20] |

| Acylation pH Optimum | The subsequent acylation of steryl glucosides to form ASGs has a pH optimum of 6.5 to 7.0. | Steryl Glucosides | [19][20] |

| Relative Abundance | In tobacco suspension cells, the free sterol pool consists of approximately 34% stigmasterol, 33% campesterol, and 32% sitosterol. | Stigmasterol, Campesterol, Sitosterol | [9] |

Key Experimental Protocols

The study of this compound requires robust methods for its isolation, identification, and functional analysis.

Protocol: Isolation and Purification of Steryl Glucosides

This protocol provides a general workflow for extracting SGs from plant tissue.

-

Homogenization & Extraction: Lyophilized plant tissue is homogenized and subjected to solvent extraction, typically using a chloroform:methanol mixture (e.g., 2:1 v/v) to extract total lipids.[21][22]

-

Fractionation: The crude lipid extract is fractionated using column chromatography over silica gel. Elution is performed with a gradient of increasing polarity, for instance, starting with chloroform and gradually adding ethyl acetate or methanol.[21]

-

Purification: Fractions containing SGs, as identified by Thin Layer Chromatography (TLC), are pooled. Further purification is achieved using Preparative TLC (PTLC) or Size-Exclusion Chromatography (SEC) to separate SGs from free sterols, ASGs, and other lipids.[21][22]

-

Identification: The structure and identity of the purified this compound are confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR) and Mass Spectrometry (MS).[21][23]

Protocol: Quantification by ESI-MS/MS

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) is a highly sensitive and specific method for the direct analysis of intact SGs.[24]

-

Sample Preparation: A total lipid extract is prepared from the plant material.

-

Chromatographic Separation: The extract is injected into a liquid chromatography (LC) system, often using a reverse-phase column, to separate different lipid classes.

-

Ionization: The eluent from the LC is directed to an ESI source, which generates charged ions of the intact SG molecules.

-

Mass Analysis (MS1): A first mass analyzer selects the parent ion corresponding to the mass of this compound.

-

Fragmentation (MS2): The selected parent ion is fragmented in a collision cell.

-

Detection: A second mass analyzer detects the characteristic fragment ions, confirming the identity of both the sterol backbone and the glucose moiety. Quantification is achieved by comparing the signal intensity to that of a known internal standard.[24][25]

Protocol: In Vitro Cellulose Synthase Primer Assay

This assay, adapted from studies on sitosterol-β-glucoside, can be used to test the primer function of this compound.[12][13]

-

Membrane Preparation: Microsomal membranes containing CesA are isolated from a suitable plant source, such as developing cotton fibers, or from yeast heterologously expressing a plant CesA gene.

-

Reaction Mixture: The reaction buffer includes the isolated membranes, this compound (the potential primer), and radiolabeled UDP-[¹⁴C]glucose.

-

Incubation: The reaction is incubated at an optimal temperature (e.g., 30°C) to allow for the synthesis of glucan chains.

-

Product Extraction: The reaction is stopped, and lipid-linked products (steryl-cellodextrins) are extracted using a butanol solvent.

-

Analysis: The extracted products are analyzed by TLC or HPLC, and the incorporation of radioactivity is measured using a scintillation counter to determine if this compound served as a primer for glucan synthesis.[12][13]

Conclusion and Future Directions

This compound is far more than a passive structural lipid. It is an active and essential modulator of the plant cell membrane's biophysical properties and a key participant in fundamental biological processes. Its roles in organizing signaling platforms within lipid rafts, its likely function as a primer for cellulose biosynthesis, and its dynamic regulation during stress responses highlight its importance to plant viability and adaptation.

For researchers in plant science and drug development, several areas warrant further investigation:

-

Specificity of Function: Direct comparative studies are needed to elucidate the potentially distinct functions of this compound versus sitosterol and campesterol glucosides.

-

Enzymatic Regulation: Further characterization of the sterol glycosyltransferases (SGTs) responsible for its synthesis will provide key targets for genetic modification or chemical inhibition.

-

Transport and Localization: The mechanisms by which SGs are transported and precisely localized within the membrane and its subdomains remain largely unknown.

A deeper molecular understanding of this compound will undoubtedly open new avenues for enhancing agricultural productivity and discovering novel, plant-inspired chemical entities.

References

- 1. Stigmasterol - Wikipedia [en.wikipedia.org]

- 2. Why Do Plants Convert Sitosterol to Stigmasterol? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Stigmasterol: An Enigmatic Plant Stress Sterol with Versatile Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sterols in plant biology – Advances in studying membrane dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Structure, metabolism and biological functions of steryl glycosides in mammals - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]

- 8. Effects of free sterols, steryl ester, and steryl glycoside on membrane permeability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Differential Effect of Plant Lipids on Membrane Organization: SPECIFICITIES OF PHYTOSPHINGOLIPIDS AND PHYTOSTEROLS - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Why Do Plants Convert Sitosterol to Stigmasterol? [frontiersin.org]

- 11. researchgate.net [researchgate.net]

- 12. Sitosterol-beta-glucoside as primer for cellulose synthesis in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A Molecular Description of Cellulose Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. cris.huji.ac.il [cris.huji.ac.il]

- 15. Sitosterol-β-glucoside as Primer for Cellulose Synthesis in Plants | Semantic Scholar [semanticscholar.org]

- 16. Cellulose Biosynthesis: Current Views and Evolving Concepts - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. The biosynthesis of steryl glucosides in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. academic.oup.com [academic.oup.com]

- 21. ijpab.com [ijpab.com]

- 22. rosap.ntl.bts.gov [rosap.ntl.bts.gov]

- 23. wjpmr.com [wjpmr.com]

- 24. Steryl glucoside and acyl steryl glucoside analysis of Arabidopsis seeds by electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Frontiers | UPLC-MS/MS Based Identification of Dietary Steryl Glucosides by Investigation of Corresponding Free Sterols [frontiersin.org]

Methodological & Application

Application Note: A Comprehensive Protocol for the Isolation of Stigmasterol Glucoside from Plant Material

Audience: Researchers, scientists, and drug development professionals.

Introduction: Stigmasterol glucoside is a naturally occurring phytosterol glycoside found in various plants. Phytosterols and their glycosidic forms are of significant interest in the pharmaceutical and nutraceutical industries due to their potential health benefits, including anti-inflammatory, anti-cancer, and cholesterol-lowering properties. The isolation and purification of these compounds from complex plant matrices is a critical step for further research and development. This document provides a detailed protocol for the extraction, purification, and identification of this compound from plant material, synthesized from established methodologies.

Experimental Protocol: Isolation and Identification

This protocol outlines a general and robust methodology for isolating this compound. The specific quantities and solvent systems may require optimization depending on the plant species and the concentration of the target compound.

Step 1: Preparation of Plant Material

-

Collection and Identification: Collect the desired plant material. Ensure proper botanical identification. For example, Leptadenia hastata root bark or Solenostemma argel stems can be used.[1][2]

-

Drying: Air-dry the plant material in the shade or use a plant dryer at a controlled temperature (e.g., 40-50°C) to prevent the degradation of thermolabile compounds.

-

Grinding: Grind the dried plant material into a fine powder using a mechanical grinder. This increases the surface area for efficient solvent extraction. Store the powder in airtight containers in a cool, dark place until extraction.[1][2]

Step 2: Solvent Extraction

The goal of this step is to extract a broad range of phytochemicals, including this compound, from the powdered plant material.

-

Defatting (Optional but Recommended): To remove nonpolar constituents like fats and waxes, first perform a preliminary extraction with a nonpolar solvent.

-

Maceration or Soxhlet Extraction:

-

Maceration: Submerge the plant powder (defatted or not) in a polar solvent such as methanol, ethanol, or ethyl acetate.[2][5] A common ratio is 1:10 (w/v) of plant material to solvent. Let the mixture stand for 3-7 days at room temperature with occasional agitation.[2]

-

Soxhlet Extraction: For a more exhaustive extraction, place the powdered material in a thimble in a Soxhlet apparatus and extract with a suitable solvent (e.g., methanol) for several hours.[4]

-

-

Filtration and Concentration:

-

Filter the extract through Whatman No. 1 filter paper or a similar grade to separate the plant residue.

-

Concentrate the filtrate using a rotary evaporator at a reduced pressure and a controlled temperature (e.g., 40°C) to obtain the crude extract.[2]

-

Step 3: Fractionation and Column Chromatography

This multi-step process separates the this compound from other compounds in the crude extract based on polarity.

-

Liquid-Liquid Partitioning (Fractionation):

-

Suspend the crude methanol/ethanol extract in distilled water.

-

Perform successive partitioning with a series of immiscible solvents of increasing polarity, for example: n-hexane, chloroform, and ethyl acetate.[2]

-

Collect each solvent fraction separately and concentrate them using a rotary evaporator. This compound is often found in the chloroform or ethyl acetate fractions.[1][2][5]

-

-

Silica Gel Column Chromatography:

-

Preparation: Prepare a slurry of silica gel (e.g., 60-120 or 230-400 mesh) in a nonpolar solvent (e.g., n-hexane or chloroform) and pack it into a glass column.[1][5]

-

Loading: Adsorb the dried, target fraction (e.g., chloroform fraction) onto a small amount of silica gel and carefully load it onto the top of the packed column.[4]

-

Elution: Elute the column with a solvent gradient of increasing polarity. A common gradient starts with 100% chloroform or n-hexane and gradually increases the proportion of ethyl acetate or methanol.[1][4] For example, start with 100% chloroform, followed by chloroform-ethyl acetate mixtures (e.g., 9:1, 8:2), and then ethyl acetate-methanol mixtures.[1][2]

-

-

Fraction Collection and Monitoring:

-

Collect the eluate in numerous small fractions.

-

Monitor the fractions using Thin Layer Chromatography (TLC). Spot each fraction on a silica gel TLC plate (e.g., Silica gel 60 F254).[1][3]

-

Develop the TLC plate in a suitable mobile phase, such as n-hexane:ethyl acetate (8:2) or chloroform:methanol (4:1).[3][6]

-

Visualize the spots under UV light (if fluorescent) or by spraying with a chromogenic agent (e.g., 10% H₂SO₄ in methanol followed by heating) and identify fractions with similar TLC profiles.[2][3]

-

Pool the fractions that contain the compound of interest.

-

Step 4: Final Purification and Identification

-

Further Purification (Optional):

-

Crystallization:

-

Dissolve the purified solid in a minimal amount of a suitable hot solvent or solvent mixture (e.g., chloroform-methanol) and allow it to cool slowly to form crystals.[7] This step can significantly enhance purity.

-

-

Identification and Characterization:

-

Melting Point: Determine the melting point of the purified compound. The reported melting point for this compound is in the range of 270-290°C.[1][6]

-

Phytochemical Tests: Perform tests like the Liebermann-Burchard test, which gives a characteristic color change for steroidal compounds.[1][2]

-

Spectroscopic Analysis: For definitive structure elucidation, use a combination of spectroscopic methods:

-

Infrared (IR) Spectroscopy: To identify key functional groups such as hydroxyl (-OH), C-H, C=C, and C-O bonds.[1][4]

-

Mass Spectrometry (MS): To determine the molecular weight (C₃₅H₅₈O₆, MW: 574.8 g/mol ) and fragmentation pattern.[1][8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and 2D-NMR): To confirm the complete chemical structure, including the steroidal backbone and the attached glucose moiety.[2][5]

-

-

Data Presentation

Table 1: Example Extraction Parameters and Yields

| Plant Material | Amount (kg) | Extraction Method | Solvent(s) | Fraction of Interest | Yield of Fraction (g) | Reference |

| Solenostemma argel Stems | 2.5 | Maceration | Sequential | Chloroform | 8.9 | [1] |

| Nothopanax scutellarium Leaves | 2.5 | Maceration | Sequential | Ethyl Acetate | 155 | [5] |

| Leptadenia hastata Root Bark | 3.5 | Maceration | Methanol | Chloroform (from partitioning) | Not specified | [2] |

| Costus speciosus Leaves | 0.1 | Reflux | Methanol (after defatting) | Methanol Extract | 50 | [4] |

Table 2: Example Chromatographic Conditions for Purification

| Chromatography Type | Stationary Phase | Mobile Phase / Eluent | Application | Reference |

| Column Chromatography | Silica Gel | Chloroform followed by Chloroform/Ethyl Acetate gradient | Primary purification of chloroform fraction | [1] |

| Column Chromatography | Silica Gel | n-Hexane to 100% Methanol gradient | Purification of ethyl acetate extract | [5] |

| Column Chromatography | Silica Gel | n-Hexane:Ethyl Acetate:Formic acid (8:2:0.1) | Purification of methanolic extract | [4] |

| Gel Filtration | Sephadex LH-20 | Not specified | Further purification of column fractions | [2] |

| Thin Layer Chromatography (TLC) | Silica Gel 60 F254 | n-Hexane:Ethyl Acetate (8:2) | Monitoring fractions | [3] |

Table 3: Physicochemical and Spectroscopic Data for Identification

| Property | Reported Value/Observation | Reference |

| Appearance | Pale white powder / White crystalline solid | [1][6] |

| Molecular Formula | C₃₅H₅₈O₆ | [1][8] |

| Molecular Weight | 574.8 g/mol | [8] |

| Melting Point | 270–280 °C; 288-292 °C | [1][6] |

| Phytochemical Test | Positive Liebermann-Burchard test | [1][2] |

| IR (cm⁻¹) | ~3437 (O-H), ~2927 (C-H), ~1643 (C=C), ~1071 (C-O) | [1][4] |

| TLC Rf value | 0.50 (in Chloroform:Methanol, 4:1) | [6] |

Mandatory Visualizations

Experimental Workflow Diagram

Caption: Workflow for the isolation and identification of this compound.

References

- 1. ijpab.com [ijpab.com]

- 2. ftstjournal.com [ftstjournal.com]

- 3. thepharmajournal.com [thepharmajournal.com]

- 4. wjpmr.com [wjpmr.com]

- 5. jocpr.com [jocpr.com]

- 6. banglajol.info [banglajol.info]

- 7. researchgate.net [researchgate.net]

- 8. This compound | C35H58O6 | CID 6602508 - PubChem [pubchem.ncbi.nlm.nih.gov]

Synthesis and Bioactivity Screening of Stigmasterol Glucoside Derivatives: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of stigmasterol glucoside derivatives and their subsequent bioactivity screening. Stigmasterol, a widely available phytosterol, and its glycosidic forms have garnered significant interest due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] This guide offers a comprehensive resource for researchers looking to explore the therapeutic potential of novel stigmasterol-based compounds.

I. Synthesis of this compound and Its Derivatives

The synthesis of this compound derivatives typically involves a two-step process: the glycosylation of stigmasterol to form the glucoside, followed by the derivatization of the glucose moiety. The Koenigs-Knorr reaction is a classical and effective method for the glycosylation of sterols.[5][6]

Experimental Protocol: Synthesis of Stigmasterol-β-D-glucoside via Koenigs-Knorr Reaction

This protocol is adapted from established methods for sterol glycosylation.

Materials:

-

Stigmasterol

-

Acetobromoglucose (2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide)

-

Silver carbonate (Ag₂CO₃) or Silver oxide (Ag₂O) (promoter)

-

Anhydrous dichloromethane (DCM) or Toluene (solvent)

-

Molecular sieves (4 Å)

-

Methanol (for deacetylation)

-

Sodium methoxide (catalyst for deacetylation)

-

Silica gel for column chromatography

-

Ethyl acetate and hexane (eluent system)

Procedure:

-

Preparation:

-

Dry all glassware thoroughly in an oven and cool under a stream of dry nitrogen or in a desiccator.

-

Activate molecular sieves by heating at 200-250°C under vacuum for several hours.

-

-

Glycosylation Reaction:

-

In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve stigmasterol (1 equivalent) in anhydrous dichloromethane.

-

Add freshly activated molecular sieves to the solution to ensure anhydrous conditions.

-

Add silver carbonate (2 equivalents) as a promoter.

-

In a separate flask, dissolve acetobromoglucose (1.5 equivalents) in anhydrous dichloromethane.

-

Slowly add the acetobromoglucose solution to the stigmasterol solution at room temperature under a nitrogen atmosphere.

-

Protect the reaction mixture from light by wrapping the flask in aluminum foil.

-

Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the silver salts and molecular sieves.

-

Wash the Celite pad with dichloromethane.

-

Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude acetylated this compound.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.

-

-

Deacetylation (Zemplén Deacetylation):

-

Dissolve the purified acetylated this compound in anhydrous methanol.

-

Add a catalytic amount of sodium methoxide solution (e.g., 0.5 M in methanol) until the solution becomes slightly basic (pH 8-9).

-

Stir the mixture at room temperature for 2-4 hours, monitoring the deacetylation by TLC.

-

Neutralize the reaction with Amberlite IR-120 (H⁺) resin or a few drops of acetic acid.

-

Filter the solution and evaporate the solvent to yield the crude stigmasterol-β-D-glucoside.

-

Further purify the product by recrystallization or column chromatography if necessary.

-

Protocol: Derivatization of this compound

The hydroxyl groups on the glucose moiety of this compound can be derivatized to synthesize a library of compounds for bioactivity screening. Common derivatization reactions include esterification and etherification.

Example: Acetylation of this compound

-

Dissolve this compound in a mixture of pyridine and acetic anhydride.

-

Stir the reaction at room temperature overnight.

-

Pour the reaction mixture into ice-water and extract with ethyl acetate.

-

Wash the organic layer with dilute HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting acetylated derivative by column chromatography.

II. Bioactivity Screening Protocols

A critical step in drug discovery is the screening of synthesized compounds for their biological activities. This section provides detailed protocols for assessing the anticancer, anti-inflammatory, and antimicrobial properties of this compound derivatives.

A. Anticancer Activity: Cytotoxicity Screening using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[1][7][8]

Materials:

-

Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HepG2 for liver cancer)[7]

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

-

This compound derivatives dissolved in a suitable solvent (e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 0.1 N HCl in anhydrous isopropanol or a solution of 10% SDS in 0.01 M HCl)

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Culture the desired cancer cell lines in T-75 flasks until they reach 80-90% confluency.

-

Trypsinize the cells, perform a cell count, and adjust the cell suspension to a concentration of 5 x 10⁴ cells/mL in complete medium.

-

Seed 100 µL of the cell suspension into each well of a 96-well plate (5,000 cells/well) and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a series of dilutions of the this compound derivatives in serum-free medium. The final concentration of the solvent (e.g., DMSO) should be non-toxic to the cells (typically <0.5%).

-

After 24 hours of incubation, remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells.

-

Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a positive control (a known anticancer drug, e.g., doxorubicin).

-

Incubate the plate for another 48-72 hours.

-

-

MTT Assay:

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

After 4 hours, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently pipette up and down to ensure complete dissolution.

-

Incubate the plate in the dark at room temperature for 2-4 hours or overnight.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

-

Plot the percentage of cell viability against the compound concentration to determine the half-maximal inhibitory concentration (IC₅₀) or effective concentration (EC₅₀).

-

B. Anti-inflammatory Activity: In Vitro Assays

Stigmasterol and its derivatives have shown potential anti-inflammatory effects.[2][9] Here are two common in vitro assays to screen for this activity.

Protein denaturation is a well-documented cause of inflammation. This assay assesses the ability of a compound to inhibit heat-induced protein denaturation.

Materials:

-

Bovine serum albumin (BSA) or egg albumin

-

Phosphate buffered saline (PBS, pH 6.4)

-

This compound derivatives

-

Diclofenac sodium (positive control)

-

UV-Vis spectrophotometer

Procedure:

-

Prepare a 0.2% w/v solution of BSA or egg albumin in PBS.

-

Prepare various concentrations of the test compounds and the standard drug (diclofenac sodium) in PBS.

-

For each concentration, mix 0.5 mL of the test/standard solution with 0.5 mL of the protein solution.

-

A control solution consists of 0.5 mL of PBS and 0.5 mL of the protein solution.

-

Incubate all solutions at 37°C for 20 minutes.

-

Induce denaturation by heating the solutions at 72°C for 5 minutes.

-

Cool the solutions to room temperature and measure the absorbance at 660 nm.

-

Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

Lipoxygenases are enzymes involved in the biosynthesis of leukotrienes, which are inflammatory mediators.

Materials:

-

Lipoxygenase enzyme (from soybean)

-

Linoleic acid (substrate)

-

Borate buffer (pH 9.0)

-

This compound derivatives

-

Indomethacin (positive control)

-

UV-Vis spectrophotometer

Procedure:

-

Prepare the lipoxygenase enzyme solution in borate buffer.

-

Prepare the linoleic acid substrate solution in borate buffer.

-

Prepare various concentrations of the test compounds and the standard drug in a suitable solvent.

-

In a cuvette, mix the enzyme solution and the test/standard compound.

-

Initiate the reaction by adding the linoleic acid substrate.

-

Measure the increase in absorbance at 234 nm for 5 minutes. The formation of hydroperoxides from linoleic acid by LOX results in an increase in absorbance at this wavelength.

-

Calculate the percentage of LOX inhibition.

C. Antimicrobial Activity: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[3][4]

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

-

This compound derivatives

-

Standard antibiotics (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

-

96-well microtiter plates

-

Resazurin solution (optional, as a viability indicator)

Procedure:

-

Inoculum Preparation:

-

Grow the microbial strains in their respective broths overnight at 37°C (bacteria) or 30°C (fungi).

-

Dilute the microbial culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Serial Dilution:

-

In a 96-well plate, add 100 µL of sterile broth to all wells.

-

Add 100 µL of the stock solution of the test compound to the first well of a row and perform a two-fold serial dilution across the row.

-

Repeat this for each test compound and the standard antibiotics.

-

-

Inoculation and Incubation:

-

Add 10 µL of the prepared microbial inoculum to each well.

-

Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).

-

Incubate the plates at the appropriate temperature for 18-24 hours (bacteria) or 48 hours (fungi).

-

-

MIC Determination:

-

The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

If using resazurin, add 10 µL of the solution to each well after incubation and incubate for another 2-4 hours. A color change from blue to pink indicates microbial growth. The MIC is the lowest concentration where the color remains blue.

-

III. Data Presentation